1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde
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Overview
Description
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde is a complex organic compound that features both an indole and an oxadiazole moiety The indole structure is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom
Mechanism of Action
Target of Action
The primary target of the compound 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde is the acetylcholine receptor . Acetylcholine receptors are integral membrane proteins that respond to the neurotransmitter acetylcholine, leading to an influx of sodium ions into the cell and subsequent depolarization .
Mode of Action
The compound this compound interacts with its target, the acetylcholine receptor, leading to changes in the receptor’s activity .
Biochemical Pathways
The action of this compound on the acetylcholine receptor affects the cholinergic pathway . This pathway is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. By altering the activity of the acetylcholine receptor, the compound can potentially influence these processes .
Pharmacokinetics
The compound’s bioavailability, or the extent to which it reaches its site of action, is likely influenced by these properties .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the acetylcholine receptor. By modulating the receptor’s activity, the compound can affect the transmission of nerve impulses, potentially leading to changes in muscle contraction, heart rate, and other physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its target
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment to the Indole Ring: The oxadiazole moiety is then attached to the indole ring through a nucleophilic substitution reaction.
Formylation of the Indole Ring: The final step involves the formylation of the indole ring at the 3-position, which can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration using HNO3 and H2SO4, halogenation using Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carboxylic acid.
Reduction: 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Materials Science: The unique electronic properties of the indole and oxadiazole rings make this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carbaldehyde: Similar structure but with the formyl group at the 2-position.
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carboxylic acid: Oxidized form of the target compound.
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-methanol: Reduced form of the target compound.
Uniqueness
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde is unique due to the presence of both an indole and an oxadiazole ring, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-12-14-10-21(16-9-5-4-8-15(14)16)11-17-19-18(20-23-17)13-6-2-1-3-7-13/h1-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNMOWBSOZVOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C=C(C4=CC=CC=C43)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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